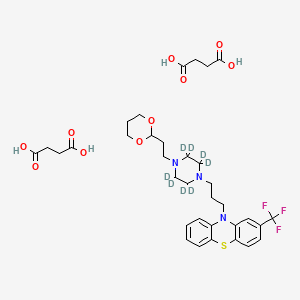
Oxaflumazine-d8 Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxaflumazine-d8 Succinate is a deuterium-labeled analogue of Oxaflumazine Succinate. It is a compound with the molecular formula C26H32D8F3N3O2S•2(C4H8O4) and a molecular weight of 755.87 . This compound is primarily used for research purposes, particularly in the field of proteomics .
化学反応の分析
Oxaflumazine-d8 Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Oxaflumazine-d8 Succinate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and kinetics. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, this compound is used as a reference compound in pharmacokinetic studies to understand the metabolism and distribution of drugs. Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of Oxaflumazine-d8 Succinate involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to trace and quantify the metabolic pathways of drugs. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
類似化合物との比較
Oxaflumazine-d8 Succinate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include Oxaflumazine Succinate, which is the non-deuterated form, and other deuterium-labeled analogues used in pharmacokinetic studies. The deuterium labeling provides enhanced stability and allows for more precise tracing of metabolic pathways compared to non-deuterated compounds .
特性
分子式 |
C34H44F3N3O10S |
|---|---|
分子量 |
751.8 g/mol |
IUPAC名 |
butanedioic acid;10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8)/i13D2,14D2,15D2,16D2;; |
InChIキー |
GGEQGDSOSYWSPU-HPZFCIHTSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCC5OCCCO5)([2H])[2H])[2H].C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
正規SMILES |
C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)








![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
